molecular formula C29H28Cl2N2O4 B12017792 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12017792
M. Wt: 539.4 g/mol
InChI Key: OHZGZKHENBCQTL-IMVLJIQESA-N
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Description

4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzyloxy and dichlorophenyl intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or dichlorophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.

Scientific Research Applications

4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include:

    3-benzyloxy-2-methyl-4-pyrone: Known for its use in organic synthesis and as a precursor in the production of various chemicals.

    2-benzyloxy-4-methoxybenzophenone:

Each of these compounds has distinct properties and applications, but this compound is unique in its structural complexity and versatility.

Properties

Molecular Formula

C29H28Cl2N2O4

Molecular Weight

539.4 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H28Cl2N2O4/c1-18-15-21(10-12-24(18)37-17-19-7-5-4-6-8-19)27(34)25-26(20-9-11-22(30)23(31)16-20)33(14-13-32(2)3)29(36)28(25)35/h4-12,15-16,26,34H,13-14,17H2,1-3H3/b27-25+

InChI Key

OHZGZKHENBCQTL-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)Cl)Cl)/O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)Cl)Cl)O)OCC4=CC=CC=C4

Origin of Product

United States

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